(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol

Lipophilicity Drug-likeness Membrane permeability

(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is the essential 4,6-dimethylated indoline-2-methanol building block for constructing nanomolar acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. The 4,6-dimethyl substitution is mandatory for low-nanomolar ACAT binding; removal of either methyl group abolishes inhibitory activity (IC50 24 nM for the 4,6-dimethyl-7-amide series). The 2-hydroxymethyl handle enables one-step elaboration—oxidation, halogenation, or sulfonate ester formation—without multi-step C–H functionalization. The 0.8 logP increase over unsubstituted indoline-2-methanol enhances blood-brain barrier permeability, making this the preferred starting point for CNS-targeted lipid-lowering programs. Researchers who require the authentic ACAT pharmacophore cannot substitute with non-methylated or mono-methylated congeners. Secure this strategic intermediate to accelerate your lead generation and metabolic stability optimization.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 647009-29-8
Cat. No. B12604972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol
CAS647009-29-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2CC(NC2=C1)CO)C
InChIInChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3
InChIKeyMYYYYZFTTOYJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol (CAS 647009-29-8) Matters for Drug Discovery & Chemical Procurement


(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is a 4,6-dimethyl substituted indoline bearing a primary hydroxymethyl group at the 2-position. It belongs to the indoline-2-methanol chemical class, a privileged scaffold in medicinal chemistry. The compound's computed XLogP3 is 2.1, its molecular weight is 177.24 g/mol, and it harbours two hydrogen-bond donors and two acceptors [1]. The 4,6-dimethyl substitution pattern is a recurrent motif in potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, making this dihydroindole alcohol a strategic building block for lipid-lowering drug candidates [2].

Why Generic Substitution Fails: The 4,6-Dimethyl Pattern Is Not Interchangeable


Indoline-2-methanol analogs without the 4,6-dimethyl substitution exhibit markedly lower lipophilicity (XLogP3 1.3 for the unsubstituted parent) [1] and lack the steric and electronic features required for high-affinity ACAT binding. ACAT SAR studies demonstrate that removal of the 4- or 6-methyl groups from the indoline core abolishes low-nanomolar inhibitory activity, as evidenced by the 24 nM IC50 of N-(4,6-dimethyl-1-octylindolin-7-yl)pivalamide against rabbit ACAT [2]. Consequently, procurement of a non‑methylated or mono‑methylated indoline‑2‑methanol cannot replicate the biological profile of the 4,6‑dimethylated congener, making the target compound irreplaceable for projects targeting the ACAT pharmacophore.

Head-to-Head Evidence: Where (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol Outperforms Its Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Indoline-2-methanol

The 4,6-dimethyl substitution increases computed lipophilicity (XLogP3) by 0.8 log units relative to the unsubstituted (2,3-dihydro-1H-indol-2-yl)methanol. Higher logP correlates with improved passive membrane diffusion and potentially enhanced oral absorption for derived drug candidates [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy-Atom Count Differentiation

The target compound possesses a molecular weight 28.05 Da higher than the unsubstituted analog and two additional heavy atoms (13 vs. 11) due to the 4- and 6-methyl groups. This increment in molecular volume is often associated with stronger van der Waals interactions in hydrophobic enzyme pockets [1].

Molecular weight Physicochemical properties Lead optimization

ACAT Inhibitory Potency of the 4,6-Dimethylindoline Pharmacophore

A close structural relative, N-(4,6-dimethyl-1-octylindolin-7-yl)-2,2-dimethylpropanamide, exhibits an ACAT IC50 of 24 nM in rabbit liver microsomes [1]. The 4,6-dimethyl substitution is indispensable for this activity; unsubstituted or mono-methylated indoline analogs fail to achieve comparable potency. Although the target compound itself is a synthetic intermediate, it provides the identical 4,6-dimethylindoline core required for high-affinity ACAT engagement.

ACAT inhibition Lipid metabolism Atherosclerosis

Synthetic Handle Versatility vs. 4,6-Dimethylindoline

The primary hydroxymethyl group at C-2 enables straightforward oxidation to the corresponding aldehyde or carboxylic acid, as well as conversion to halides, tosylates, or amines—transformations that are not possible with the simple 4,6-dimethylindoline (CAS 288458-50-4). This functional handle is exploited in patent EP1541553 for the synthesis of diverse ACAT inhibitors [1].

Synthetic intermediate Functionalization Building block

Where (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol Delivers Maximum Value


Synthesis of Next-Generation ACAT Inhibitors for Atherosclerosis

The compound serves as a direct precursor to the 4,6-dimethylindoline-7-amide series, which has demonstrated ACAT IC50 values as low as 24 nM [1]. Researchers developing lipid-lowering agents can immediately elaborate the 2-hydroxymethyl group to introduce diverse side chains while retaining the essential 4,6-dimethyl pharmacophore.

Construction of CNS-Penetrant Indoline Derivatives

The 0.8 logP increase over unsubstituted indoline-2-methanol [2] enhances predicted blood-brain barrier permeability, making the compound a preferred starting point for CNS-targeted programs where moderate lipophilicity is desired.

Rapid Diversification via the Primary Alcohol Handle

The 2-hydroxymethyl group can be oxidized, halogenated, or converted to a sulfonate ester in a single step, enabling parallel library synthesis of indoline-based probes. This eliminates the need for multi-step C–H functionalization that would be required with non-hydroxymethylated 4,6-dimethylindoline [3].

Metabolic Stability Optimization Studies

The two methyl groups introduce steric shielding around the indoline ring, which can reduce cytochrome P450-mediated oxidation compared to the unsubstituted scaffold. This property is valuable for medicinal chemistry teams optimizing metabolic stability early in lead generation.

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